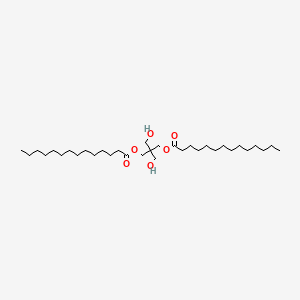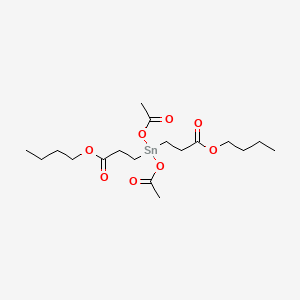
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, contributing to its stability and color properties.
Métodos De Preparación
The synthesis of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves the diazotization of 3-amino-4-hydroxy-5-methylbenzenesulphonic acid followed by coupling with 2-naphthol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidic conditions, and sodium hydroxide for alkaline conditions. Major products formed from these reactions include different azo compounds and their derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its interaction with light and other chemicals. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The compound can also form stable complexes with metal ions, which can enhance its color properties and stability.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid include:
2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid: Known for its use in dyeing and staining applications.
4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide: Used in similar applications but with different solubility and stability properties.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct color properties and stability, making it highly valuable in various industrial and research applications.
Propiedades
Número CAS |
85136-63-6 |
|---|---|
Fórmula molecular |
C17H14N2O5S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20/h2-9,20-21H,1H3,(H,22,23,24) |
Clave InChI |
PVPPOERSQVBQMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















